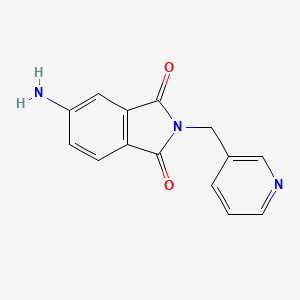
5-amino-2-(3-pyridylmethyl)-1H-isoindole-1,3 (2H)-dione
Cat. No. B8331861
M. Wt: 253.26 g/mol
InChI Key: ZZZGVROSIMLEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05401756
Procedure details


To 200 ml of conc. hydrochloric acid was added 21.1 g of stannous chloride under ice cooling, and 9.0 g of 5-nitro-2-(3-pyridylmethyl)-1H-isoindole-1,3 (2H)-dione was added. The reaction mixture was stirred at room temperature for 15 minutes and stirred at 80° C. for 30 minutes. After cooling, the mixture was filtered, and the resultant solid was mixed with water and made alkaline with aqueous ammonia. To this mixture was added 500 ml of tetrahydrofuran, and the resultant mixture was filtered with celite. The filtrate was shaken with methylene chloride. The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resultant residue was chromatographed on a column of silica gel, eluting with ethyl acetate and hexane (2:1) to give 7.4 g of the titled compound.
Quantity
9 g
Type
reactant
Reaction Step One

[Compound]
Name
stannous chloride
Quantity
21.1 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[N:8]([CH2:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[C:7]2=[O:21])([O-])=O>Cl>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[N:8]([CH2:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[C:7]2=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(N(C(C2=CC1)=O)CC=1C=NC=CC1)=O
|
Step Two
[Compound]
|
Name
|
stannous chloride
|
|
Quantity
|
21.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 80° C. for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resultant solid was mixed with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added 500 ml of tetrahydrofuran
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant mixture was filtered with celite
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The filtrate was shaken with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant residue was chromatographed on a column of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate and hexane (2:1)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C2C(N(C(C2=CC1)=O)CC=1C=NC=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
